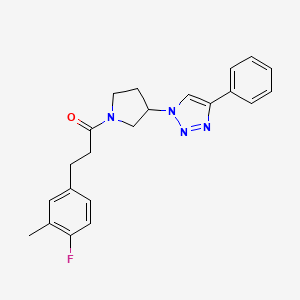
3-(4-fluoro-3-methylphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluoro-3-methylphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H23FN4O and its molecular weight is 378.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-fluoro-3-methylphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one , also known by its CAS number 2034303-19-8, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H19FN4O2 with a molecular weight of approximately 386.4 g/mol. The structure incorporates a triazole ring and a pyrrolidine moiety, which are often associated with various biological activities.
Anticancer Properties
Recent studies have highlighted the compound’s potential as an anticancer agent. In vitro assays have demonstrated significant antiproliferative effects against multiple cancer cell lines. For instance:
| Cell Line | % Inhibition | Reference |
|---|---|---|
| T-47D (breast cancer) | 90.47% | |
| SK-MEL-5 (melanoma) | 84.32% | |
| MDA-MB-468 (breast cancer) | 84.83% |
These results indicate a promising profile for the compound in targeting breast and melanoma cancers.
The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. Molecular docking studies suggest that it may interact with various targets implicated in cancer progression, including:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition of EGFR has been linked to reduced proliferation in several cancer types.
- Src Kinase : Targeting Src can disrupt signaling pathways that promote tumorigenesis.
Preliminary data indicates that the compound exhibits IC50 values in the low micromolar range against these targets, suggesting potent activity .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It was evaluated in assays measuring the inhibition of COX enzymes, which are critical in mediating inflammatory responses:
| Compound | IC50 (µM) | Effect |
|---|---|---|
| 3a | 0.24 | COX-2 inhibitor |
| 4b | 0.96 | COX-1 inhibitor |
These findings suggest that the compound may also have therapeutic potential in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives related to this compound. For example:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer activity through MTT assays, revealing several compounds with enhanced potency compared to standard treatments like sorafenib .
- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in reducing tumor size and improving survival rates, further supporting its potential as an effective therapeutic agent.
属性
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c1-16-13-17(7-9-20(16)23)8-10-22(28)26-12-11-19(14-26)27-15-21(24-25-27)18-5-3-2-4-6-18/h2-7,9,13,15,19H,8,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVUHGFGZBJYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














